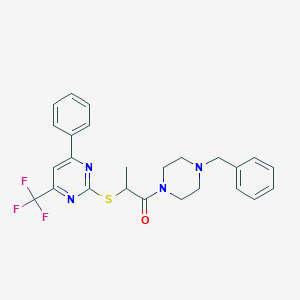
2-(4-benzyl-1-piperazinyl)-1-methyl-2-oxoethyl 4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl sulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-benzyl-1-piperazinyl)-1-methyl-2-oxoethyl 4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl sulfide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a piperazine ring, a pyrimidine ring, and a trifluoromethyl group, which contribute to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-benzyl-1-piperazinyl)-1-methyl-2-oxoethyl 4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl sulfide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable alkylating agent.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction using benzyl chloride.
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors such as benzaldehyde and urea.
Attachment of the Trifluoromethyl Group: The trifluoromethyl group is introduced using a trifluoromethylating agent such as trifluoromethyl iodide.
Final Coupling Reaction: The final step involves coupling the piperazine and pyrimidine intermediates through a sulfanyl linkage, followed by purification to obtain the desired compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis, microwave-assisted reactions, and catalytic processes may be employed to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions: 2-(4-benzyl-1-piperazinyl)-1-methyl-2-oxoethyl 4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl sulfide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Benzyl chloride for nucleophilic substitution, trifluoromethyl iodide for electrophilic substitution.
Major Products Formed:
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted derivatives with modified chemical properties.
Scientific Research Applications
2-(4-benzyl-1-piperazinyl)-1-methyl-2-oxoethyl 4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl sulfide has diverse applications in scientific research, including:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific receptors or enzymes.
Pharmacology: Investigation of its pharmacokinetic and pharmacodynamic properties for therapeutic applications.
Materials Science: Exploration of its properties for use in advanced materials such as polymers or nanomaterials.
Biological Studies: Study of its interactions with biological macromolecules such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 2-(4-benzyl-1-piperazinyl)-1-methyl-2-oxoethyl 4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl sulfide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The presence of the trifluoromethyl group and the piperazine ring may enhance its binding affinity and selectivity.
Comparison with Similar Compounds
- 1-(4-Benzylpiperazin-1-yl)-2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}ethan-1-one
- 1-(4-Benzylpiperazin-1-yl)-2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}butan-1-one
Uniqueness: 2-(4-benzyl-1-piperazinyl)-1-methyl-2-oxoethyl 4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl sulfide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the piperazine ring contributes to its potential pharmacological activity.
Properties
Molecular Formula |
C25H25F3N4OS |
|---|---|
Molecular Weight |
486.6 g/mol |
IUPAC Name |
1-(4-benzylpiperazin-1-yl)-2-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylpropan-1-one |
InChI |
InChI=1S/C25H25F3N4OS/c1-18(23(33)32-14-12-31(13-15-32)17-19-8-4-2-5-9-19)34-24-29-21(20-10-6-3-7-11-20)16-22(30-24)25(26,27)28/h2-11,16,18H,12-15,17H2,1H3 |
InChI Key |
SXDACDQOYIGQSW-UHFFFAOYSA-N |
SMILES |
CC(C(=O)N1CCN(CC1)CC2=CC=CC=C2)SC3=NC(=CC(=N3)C(F)(F)F)C4=CC=CC=C4 |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)CC2=CC=CC=C2)SC3=NC(=CC(=N3)C(F)(F)F)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 2-({[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B319624.png)
![diethyl 3-methyl-5-({[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetyl}amino)-2,4-thiophenedicarboxylate](/img/structure/B319625.png)
![N-(2-bromo-4,6-difluorophenyl)-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetamide](/img/structure/B319626.png)
![N-(3,4-dichlorophenyl)-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetamide](/img/structure/B319627.png)
![N-(1,3-benzodioxol-5-ylmethyl)-5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B319628.png)
![Methyl 2-({[5-(4-chlorophenyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)benzoate](/img/structure/B319630.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide](/img/structure/B319632.png)
![N-(2-tert-butylphenyl)-2-{[4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl]sulfanyl}acetamide](/img/structure/B319633.png)
![N-[3-(2-cyanoethyl)phenyl]-2-{[4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl]sulfanyl}acetamide](/img/structure/B319634.png)
![N-(1-methoxypropan-2-yl)-2-[[4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl]sulfanyl]acetamide](/img/structure/B319636.png)
![1-(4-Benzylpiperazin-1-yl)-2-[[4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl]sulfanyl]ethanone](/img/structure/B319639.png)
![1-(3,4-dihydroquinolin-1(2H)-yl)-2-{[4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl]sulfanyl}ethanone](/img/structure/B319641.png)
![N-(4-cyanophenyl)-2-{[4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl]sulfanyl}acetamide](/img/structure/B319645.png)
![2-{[4-(Trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl]sulfanyl}acetamide](/img/structure/B319646.png)
